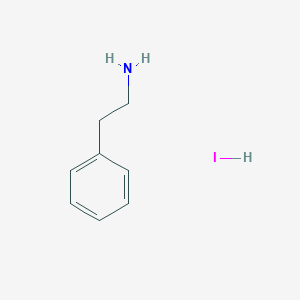

2-Phenylethylamine Hydroiodide

Vue d'ensemble

Description

2-Phenylethylamine Hydroiodide is a chemical compound with the molecular formula C8H12IN It is a white to off-white solid that is hygroscopic and stable under normal conditions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Phenylethylamine Hydroiodide can be synthesized by reacting 2-Phenylethylamine with hydroiodic acid. The reaction typically involves the acidification of a base with hydroiodic acid, followed by the reaction with 2-Phenylethylamine to form the desired salt. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key steps involve ensuring the purity of reactants and maintaining stringent reaction conditions to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Phenylethylamine Hydroiodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The hydroiodide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

Applications Overview

Energy Storage

Recent studies have highlighted the role of 2-Phenylethylamine hydroiodide as a multifunctional organic electrolyte additive in aqueous zinc-ion batteries. The compound has been shown to improve the performance of polyaniline cathodes, which are critical for enhancing battery efficiency and longevity. Research by Wang et al. (2023) demonstrated that incorporating this compound leads to better charge-discharge cycles and overall battery stability, marking a significant advancement in energy storage technologies .

Materials Science

In the field of materials science, this compound is utilized as a precursor for synthesizing perovskite-based devices, particularly solar cells. Perovskite solar cells are known for their high efficiency and low production costs. The compound contributes to the formation of stable perovskite structures, which are essential for optimizing solar cell performance. Wang et al. (2023) reported that using high-purity phenethylammonium iodide results in consistent outcomes and superior performance in solar applications .

Medicinal Chemistry

The medicinal chemistry applications of this compound are primarily linked to its structural similarity with various psychoactive compounds. It has been studied for its potential effects on the central nervous system, particularly concerning trace amine-associated receptors. Research indicates that derivatives of this compound may influence neurotransmitter release, making it a candidate for developing new therapeutic agents targeting neurological disorders .

Case Studies

-

Zinc-Ion Battery Research

- Study : Wang et al., 2023

- Findings : Demonstrated enhanced electrochemical performance and stability when using this compound as an additive.

- Impact : Potential for commercial applications in energy storage systems.

-

Perovskite Solar Cells

- Study : Wang et al., 2023

- Findings : Improved stability and efficiency of perovskite solar cells when utilizing phenethylammonium iodide.

- Impact : Contributes to advancements in renewable energy technologies.

-

Neuropharmacological Studies

- Research Focus : Investigating the effects on trace amine receptors.

- Findings : Potential modulation of neurotransmitter systems.

- Impact : Opens avenues for new drug development targeting mental health disorders.

Mécanisme D'action

The mechanism of action of 2-Phenylethylamine Hydroiodide involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, influencing their activity. This interaction can modulate neurotransmitter release and uptake, affecting mood, cognition, and other neurological functions .

Comparaison Avec Des Composés Similaires

Dopamine: A neurotransmitter involved in reward and pleasure pathways.

Norepinephrine: A neurotransmitter and hormone involved in the fight-or-flight response.

Activité Biologique

2-Phenylethylamine Hydroiodide (PEA Hydroiodide) is a compound derived from 2-phenylethylamine, a biogenic amine that plays significant roles in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of 2-Phenylethylamine

2-Phenylethylamine is synthesized in the human body from the amino acid phenylalanine through enzymatic decarboxylation. It functions primarily as a neuromodulator and neurotransmitter, influencing mood and cognitive functions. PEA is also found in various foods, such as chocolate, although it is rapidly metabolized by monoamine oxidase (MAO), limiting its bioavailability in the brain .

PEA Hydroiodide exhibits several biological activities:

- Neurotransmitter Activity : PEA acts as a neuromodulator, potentially enhancing the release of neurotransmitters like dopamine and norepinephrine. This activity may contribute to its mood-enhancing effects .

- Oxidoreductase Activity : It is involved in oxidative deamination processes mediated by enzymes such as monoamine oxidase A (MAOA) and B (MAOB), which metabolize biogenic amines, including PEA itself .

- Vasodilation : PEA has been shown to influence vascular tone, which may have implications for cardiovascular health .

Mood Enhancement and Cognitive Function

Research indicates that PEA may improve mood and cognitive function. A study highlighted that high levels of PEA are often found in the urine of individuals with schizophrenia, suggesting a potential link between PEA levels and mental health conditions . Additionally, PEA's ability to stimulate neurotransmitter release may contribute to its antidepressant-like effects.

Case Studies

- Clinical Observations : In patients with depression, supplementation with PEA has been associated with improved mood and reduced symptoms. However, these effects are often transient due to rapid metabolism by MAO .

- Animal Studies : Research involving animal models has demonstrated that PEA can enhance locomotor activity and induce behavioral changes associated with increased dopaminergic activity, indicating its potential as a stimulant .

Table 1: Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Neurotransmitter Release | Enhances dopamine and norepinephrine release | |

| Mood Enhancement | Associated with antidepressant effects | |

| Vasodilation | Influences vascular tone |

Table 2: Key Research Findings

| Study Type | Findings | Year |

|---|---|---|

| Clinical Study | Improvement in mood among depressed patients | 2023 |

| Animal Model | Increased locomotor activity linked to dopaminergic effects | 2024 |

Propriétés

IUPAC Name |

2-phenylethanamine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.HI/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHCENSIMPJEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151059-43-7 | |

| Record name | 2-Phenylethylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenethylamine hydriodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8V3FVH6WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.